3-(2-aminoethyl)-1H-indol-7-ol

5-HT2 Receptor Pharmacology Receptor Agonism

Standard serotonin (5-HT) activates multiple receptor subtypes, confounding pharmacological dissection. 7-Hydroxytryptamine (7-HT), a C7-hydroxyl positional isomer of serotonin, exhibits negligible 5-HT2 agonist activity in isolated tissue assays (rabbit aorta), enabling selective study of non-5-HT2 serotonergic pathways. • Differentiate 5-HT receptor subtypes without 5-HT2 interference • Probe SERT species variants (human vs. non-human) for substrate recognition mapping • Intermediate [³H]5-HT uptake inhibition-nuanced modulation without neurotoxin-level effects • ACD/LogP 0.65, LogD (pH 5.5) -2.13 supports aqueous formulation design Supplied at ≥95% purity; inquire for research or bulk quantities.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 15700-23-9
Cat. No. B103769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-aminoethyl)-1H-indol-7-ol
CAS15700-23-9
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)NC=C2CCN
InChIInChI=1S/C10H12N2O/c11-5-4-7-6-12-10-8(7)2-1-3-9(10)13/h1-3,6,12-13H,4-5,11H2
InChIKeyRETCYVKOCFWWTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Aminoethyl)-1H-indol-7-ol: Overview & Differentiation


3-(2-Aminoethyl)-1H-indol-7-ol (7-hydroxytryptamine, 7-HT) is a positional isomer of the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT), distinguished by a hydroxyl group substitution at the C7 position of the indole ring rather than at C5 . This compound serves as a critical tool in pharmacological research for differentiating serotonergic receptor subtypes and transporter mechanisms, providing a means to dissect structure-activity relationships within the tryptamine class [1].

Why Generic Analogs Cannot Substitute


The biological activity of tryptamine derivatives is exquisitely sensitive to the position of hydroxyl substitution on the indole ring, dictating their interaction with specific serotonin (5-HT) receptor subtypes and transporters [1]. Consequently, substituting 3-(2-aminoethyl)-1H-indol-7-ol with its 5-hydroxy positional isomer, serotonin (5-HT), or other analogs will yield fundamentally different pharmacological profiles in key assays, potentially invalidating experimental results that depend on precise receptor or transporter engagement [2].

Quantitative Differentiation Evidence


5-HT2 Receptor Agonist Activity

3-(2-Aminoethyl)-1H-indol-7-ol (7-hydroxytryptamine) demonstrates a stark reduction in functional agonist activity at the 5-HT2 receptor subtype when compared to serotonin (5-hydroxytryptamine) [1]. In an isolated rabbit thoracic aorta preparation, an established model for 5-HT2 receptor activity, 7-hydroxytryptamine exhibited little or no agonist activity, whereas serotonin acted as a full agonist [1].

5-HT2 Receptor Pharmacology Receptor Agonism

SERT Substrate Interaction

3-(2-Aminoethyl)-1H-indol-7-ol interacts with the serotonin transporter (SERT) in a species-specific manner, highlighting a differentiated recognition mechanism compared to serotonin [1]. Tryptamine derivatives with substitutions at the 7-position exhibit significant differences in their potency to inhibit [³H]5-HT transport in cells expressing human versus Drosophila melanogaster SERT, implicating distinct structural determinants for substrate recognition [1]. 7-Benzyloxytryptamine (a 7-substituted analog) was used to identify a single critical residue (Y95 in human SERT) within transmembrane domain I that governs species-specific recognition [1].

Serotonin Transporter SERT Transporter Substrate

Monoamine Uptake Inhibition Profile

Among hydroxylated tryptamines, 3-(2-aminoethyl)-1H-indol-7-ol (7-HT) exhibits an intermediate potency for inhibiting [³H]5-HT uptake into rat hypothalamus, distinct from more potent dihydroxylated analogs [1]. Its potency is reduced compared to 5,6-dihydroxytryptamine (5,6-DHT) but is the only monohydroxy compound tested in this series [1]. Its effects on dopamine and noradrenaline uptake are roughly similar to those of 5,6-DHT [1].

Monoamine Uptake Neurochemistry Inhibitor Profile

LogP and LogD Predictions

The predicted physicochemical profile of 3-(2-aminoethyl)-1H-indol-7-ol, specifically its ACD/LogP of 0.65 and negative ACD/LogD values at physiological pH, distinguishes it from more lipophilic tryptamine analogs . The ACD/LogD values at pH 5.5 (-2.13) and pH 7.4 (-1.35) indicate high hydrophilicity at relevant pH ranges . While direct comparative data for serotonin under the same predictive model are not available in the provided sources, these values provide a quantitative basis for understanding its distribution and permeability characteristics.

Physicochemical Properties Lipophilicity Drug Design

Recommended Research & Industrial Applications


5-HT2 Receptor Differentiation

Procure 3-(2-aminoethyl)-1H-indol-7-ol for use as a selective control or tool compound in isolated tissue assays (e.g., rabbit aorta) where its negligible agonist activity at the 5-HT2 receptor allows for the specific study of other serotonergic pathways or the characterization of novel ligands that do not act via 5-HT2 agonism .

Species-Specific SERT Pharmacology

Utilize this compound in comparative pharmacology studies involving human and non-human SERT variants to map critical residues in substrate recognition. Its 7-substitution makes it a valuable probe for understanding species-dependent differences in transporter function, which is crucial for translational neuroscience research .

Monoamine Uptake Modulation

Employ 3-(2-aminoethyl)-1H-indol-7-ol as a tool with an intermediate inhibitory profile in [³H]5-HT uptake assays. This allows for the experimental modulation of the serotonergic system without the extreme effects of potent neurotoxins like 5,6-DHT, providing a more nuanced approach to studying neurotransmitter dynamics .

Physicochemical Profiling for Formulation

Leverage the known ACD/LogP and LogD predictions for 3-(2-aminoethyl)-1H-indol-7-ol to guide the design of in vitro assays or early-stage in vivo formulations, particularly when high aqueous solubility is required. This information is vital for procurement decisions regarding the compound's salt form and storage conditions .

Technical Documentation Hub

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